(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester
Overview
Description
“(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.3084 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C14H18N2O2 . For a more detailed structural analysis, you may need to refer to spectral data or crystallographic studies, which I currently do not have access to.Scientific Research Applications
Synthesis and Biological Activities
4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, including the tert-butyl ester, have been synthesized and studied for their biological activities in various bioassays. These compounds showed significant effects in promoting root formation in plant cuttings, elongation activity, and other plant growth aspects, highlighting their potential in agricultural and botanical research (Katayama, 2000).
Crystallographic and Thermal Studies
The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been examined for its structural properties using crystallographic and thermal analysis methods. This research provides insights into the molecular structure and stability of similar carbamic acid tert-butyl esters, which is crucial for their application in various scientific fields (Kant, Singh, & Agarwal, 2015).
Application in Drug Synthesis
Studies have shown the use of related compounds in the synthesis of drug candidates for the treatment of anxiety and emesis. These compounds serve as intermediates in the preparation of enantiopure α-methyltryptophan, which is then used in drug synthesis (Ekhato & Huang, 1997).
Inhibition of Lipolytic Enzymes
n-Butyl carbamic acid methyl ester, a related compound, has been shown to inhibit canine liver and kidney lipases both in vitro and in vivo. This research suggests potential applications of similar compounds in biochemical studies and therapeutic developments (Wallach & Ko, 1963).
Antimicrobial and Anticancer Evaluation
Research has explored the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino)-acetyl]-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, compounds related to (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester. These compounds were evaluated for their antimicrobial and anticancer potential, demonstrating their significance in medicinal chemistry (Sharma et al., 2012).
Properties
IUPAC Name |
tert-butyl N-(4-methyl-1H-indol-6-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-7-10(8-12-11(9)5-6-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRJCYKVTAFQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.